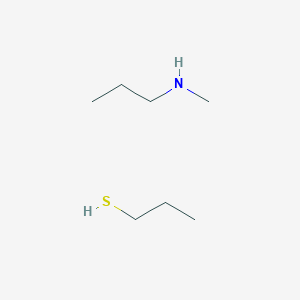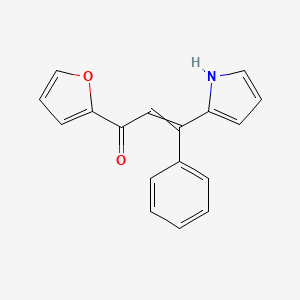
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is a heterocyclic compound that belongs to the class of chalcones. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. This compound is characterized by the presence of furan, phenyl, and pyrrole rings, which contribute to its unique chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 2-acetylfuran or 2-acetylpyrrole with substituted benzaldehydes under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Chemischer Reaktionen
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to tubulin at the colchicine-binding site, disrupting microtubule dynamics and inducing cell cycle arrest in the M phase . This leads to the formation of abnormal spindles and ultimately results in apoptotic cell death .
Vergleich Mit ähnlichen Verbindungen
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
(E)-3-(4-methoxyphenyl)-1-(2-furyl)prop-2-en-1-one: This compound also exhibits significant antimicrobial and anticancer activities but differs in the substituents on the phenyl and furan rings.
(E)-3-(4-nitrophenyl)-1-(2-thienyl)prop-2-en-1-one: This compound contains a thiophene ring instead of a furan ring and shows different biological activities.
(E)-3-(4-chlorophenyl)-1-(2-pyridyl)prop-2-en-1-one: This compound has a pyridine ring and exhibits unique chemical properties and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.
Eigenschaften
CAS-Nummer |
676256-03-4 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-(furan-2-yl)-3-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13NO2/c19-16(17-9-5-11-20-17)12-14(15-8-4-10-18-15)13-6-2-1-3-7-13/h1-12,18H |
InChI-Schlüssel |
VNWNAXKTITXESF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CO2)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
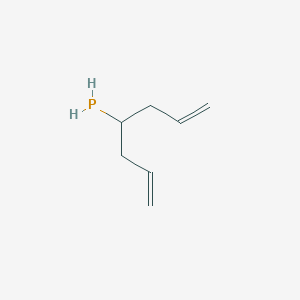
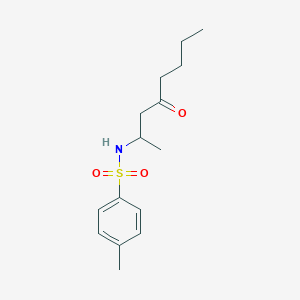
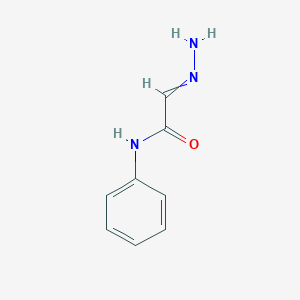
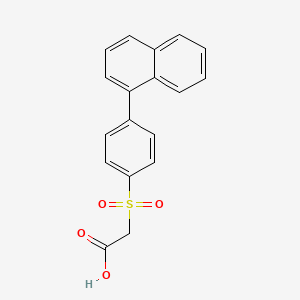
![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)

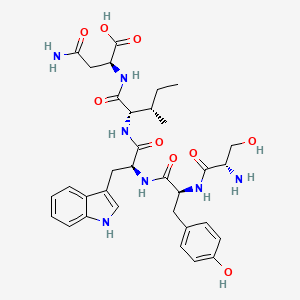
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
